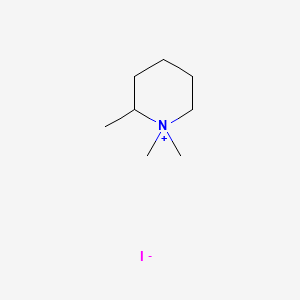
1,1,2-Trimethylpiperidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C8H18IN. This compound is known for its unique structure, which includes a piperidine ring substituted with three methyl groups and an iodide ion. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding halide salts or hydroxides.
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
科学研究应用
1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 1,2,5-Trimethylpiperidin-1-ium iodide
- 1,1,4,4-Tetramethylpiperidin-1-ium iodide
- 1-Methyl-4-phenylpiperidin-1-ium iodide
Uniqueness
1,1,2-Trimethylpiperidin-1-ium iodide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
5072-44-6 |
|---|---|
分子式 |
C8H18IN |
分子量 |
255.14 g/mol |
IUPAC 名称 |
1,1,2-trimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LQKNXJMBJUPRSK-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCC[N+]1(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[30]Annulene](/img/structure/B14747734.png)
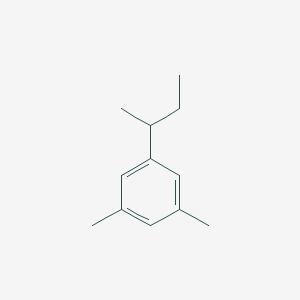
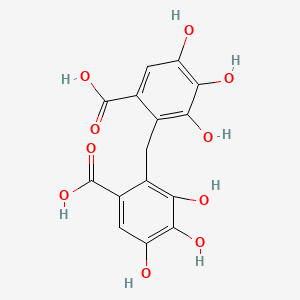


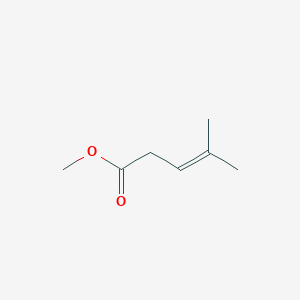

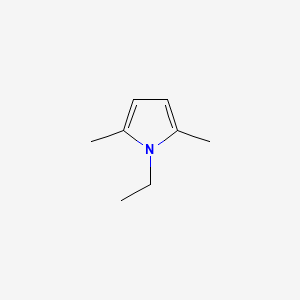
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
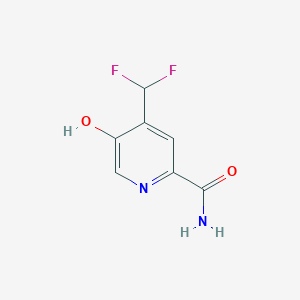
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
